3-(Trifluoromethyl)phenylacetic acid
Overview
Description
3-(Trifluoromethyl)phenylacetic acid is a compound that belongs to the class of organic compounds known as trifluoromethylated phenylacetic acids. These compounds are characterized by the presence of a trifluoromethyl group attached to a phenyl ring which is further connected to an acetic acid moiety.
Synthesis Analysis
The synthesis of 3-(trifluoromethyl)phenylacetic acid has been described in the literature. A practical synthesis approach starts from the cyanohydrin of ααα-trifluoroacetophenone, followed by hydrogenolysis of α-mesyloxy-α-(trifluoromethyl)phenylacetamide or ethyl α-mesyloxy-α-(trifluoromethyl)phenylacetate, and then acidic hydrolysis to yield the desired product .
Molecular Structure Analysis
The molecular structure of trifluoromethylated phenylacetic acids is influenced by the trifluoromethyl group. This group can greatly facilitate the excited state ionic photodecarboxylation (PDC) of phenylacetic acids, leading to the formation of benzylic carbanions that subsequently react with water . The presence of the trifluoromethyl group also affects the acidity of the molecule, as seen in related compounds like (trifluoromethoxy)phenylboronic acids, where the position of the substituent affects the acidity .
Chemical Reactions Analysis
Trifluoromethylated phenylacetic acids can undergo various chemical reactions. For instance, efficient photodecarboxylation in basic aqueous solution can yield trifluoromethyltoluenes or trifluoromethylbenzyl alcohols . Additionally, reactions of related compounds, such as trifluorotriacetic acid lactone with amines, can lead to the formation of trifluoromethylated azaheterocycles like 4-pyridones and aminoenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)phenylacetic acid and its derivatives are influenced by the trifluoromethyl group. This group can affect the acidity, solubility, and reactivity of the molecule. For example, the introduction of the -OCF3 group in (trifluoromethoxy)phenylboronic acids influences their acidity and structural properties, as well as their antibacterial activity . The trifluoromethyl group also plays a role in the photophysical properties of expanded porphyrins, affecting the HOMO-LUMO gap and the deactivation of the excited singlet state .
Scientific Research Applications
Photodecarboxylation in Basic Aqueous Solution
3-(Trifluoromethyl)phenylacetic acid has been studied for its efficient photodecarboxylation in basic aqueous solutions. This reaction yields trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. The CF3 group in the compound significantly facilitates this process, highlighting its potential in photochemical applications (Burns & Lukeman, 2010).
Synthesis Methods
The compound has been synthesized starting from the cyanohydrin of ααα-trifluoroaceto-phenone. This synthesis demonstrates the practicality and adaptability of creating α-(Trifluoromethyl)phenylacetic acid, which is important for various chemical applications (Németh, Rákoczy & Simig, 1996).
Role in Penicillin Production
3-(Trifluoromethyl)phenylacetic acid has a significant role in penicillin production. Adding phenylacetic acid to culture mediums used for growing penicillin-producing mold increases total penicillin yield, suggesting the compound's utility in antibiotic synthesis (Moyer & Coghill, 1947).
Reactive Extraction for Recovery
The recovery of phenylacetic acid from dilute aqueous waste is essential in pharmaceutical industries. Studies have shown methods for reactive extraction of phenylacetic acid, indicating the compound's significance in industrial waste management and recovery processes (Wasewar et al., 2015).
Trifluoromethylation Reactions
3-(Trifluoromethyl)phenylacetic acid has been involved in research on trifluoromethylation reactions. These studies are fundamental to understanding the synthesis and application of trifluoromethyl complexes in organic chemistry and pharmaceuticals (Zhang & Bie, 2016).
Biosynthesis Pathways in Plants
Research has explored the biosynthesis pathways of phenylacetic acid in plants. The study shows that while phenylacetic acid biosynthesis mirrors that of indole-3-acetic acid, the enzymes responsible for these pathways are distinct, indicating the compound's role in plant growth and development (Cook et al., 2016).
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXCCIBGGBDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059849 | |
Record name | Benzeneacetic acid, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylacetic acid | |
CAS RN |
351-35-9 | |
Record name | [3-(Trifluoromethyl)phenyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (α,α,α-trifluoro-3-tolyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRIFLUOROMETHYL)BENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2Q5QY24R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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